molecular formula C23H30N2O5S B2427841 Ethyl 2-(3,4-dimethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 896680-19-6

Ethyl 2-(3,4-dimethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No. B2427841
CAS RN: 896680-19-6
M. Wt: 446.56
InChI Key: LHTIZBMEYUDTSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a novel series of compounds based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine molecular skeleton . It is characterized by the presence of a 3′,4′,5′-trimethoxyanilino moiety .


Synthesis Analysis

The compound was prepared in good yields by palladium-catalyzed arylamination conditions . The synthesis of similar compounds has been reported, involving the use of tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by X-ray crystallographic analysis . The molecular and crystal structure is stabilized by intramolecular hydrogen bonds .


Chemical Reactions Analysis

The compound is part of a series of compounds that were evaluated for antiproliferative activity on a panel of cancer cell lines . Their interaction with tubulin at micromolar levels leads to the accumulation of cells in the G2/M phase of the cell cycle and to an apoptotic cell death .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized. For instance, ethyl 2-(4-((1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-4-(4-methoxyphenyl)-6-methylpyrimidine-5-carboxylate is a pale yellow solid with a melting point of 96–98°C .

Scientific Research Applications

Synthesis and Heterocyclic Chemistry Applications

Novel Synthesis Methods : Research has demonstrated innovative synthetic approaches to create highly functionalized tetrahydropyridines through phosphine-catalyzed [4 + 2] annulation, where ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon. This method yields ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent regioselectivity and diastereoselectivities, highlighting the molecule's role in synthesizing complex heterocycles (Zhu, Lan, & Kwon, 2003).

Anticancer Activity : Another application involves utilizing ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a precursor for synthesizing new heterocycles with significant anticancer activity against colon HCT-116 human cancer cell lines, indicating potential pharmaceutical applications (Abdel-Motaal, Alanzy, & Asem, 2020).

Antioxidant Activity : The molecule has also been utilized in synthesizing derivatives with notable antioxidant activities. For instance, synthesis involving reactions with dimethoxytetrahydrofuran and further modifications led to compounds exhibiting antioxidant properties comparable to ascorbic acid, suggesting its utility in developing antioxidant agents (Zaki, Kamal El‐Dean, Mickey, Marzouk, & Ahmed, 2017).

Antibacterial and Antitubercular Activities : Additionally, the one-pot, microwave-assisted synthesis of novel benzothiazole derivatives, starting from similar molecular frameworks, has shown promising antibacterial, antioxidant, and antitubercular activities, highlighting the molecule's versatility in generating bioactive compounds (Bhoi, Borad, Pithawala, & Patel, 2016).

Mechanism of Action

The mechanism of action of similar compounds involves the inhibition of tubulin polymerization, leading to the accumulation of cells in the G2/M phase of the cell cycle and to apoptotic cell death .

properties

IUPAC Name

ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O5S/c1-8-30-21(27)17-14-12-22(2,3)25-23(4,5)18(14)31-20(17)24-19(26)13-9-10-15(28-6)16(11-13)29-7/h9-11,25H,8,12H2,1-7H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTIZBMEYUDTSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3,4-dimethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.